2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Overview
Description
2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a pyridazinone core substituted with a 2-chloro-4-fluorobenzyl group and a 3,4-dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the 2-chloro-4-fluorobenzyl group and the 3,4-dimethoxyphenyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or other functional groups.
Scientific Research Applications
2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
- 2-(4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
- 2-(2-chloro-4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one
Uniqueness
2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of both the 2-chloro-4-fluorobenzyl group and the 3,4-dimethoxyphenyl group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-25-17-7-4-12(9-18(17)26-2)16-6-8-19(24)23(22-16)11-13-3-5-14(21)10-15(13)20/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYXNJBJAUDTLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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